2-Bromo-5-chlorobenzothioamide
Description
2-Bromo-5-chlorobenzothioamide is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at the 2-position, a chlorine atom at the 5-position, and a thioamide (-C(S)NH₂) functional group. This structural configuration endows the compound with distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The thioamide group enhances nucleophilicity and metal-chelating capabilities, while the halogen atoms (Br and Cl) influence reactivity, lipophilicity, and biological interactions .
Properties
Molecular Formula |
C7H5BrClNS |
|---|---|
Molecular Weight |
250.54 g/mol |
IUPAC Name |
2-bromo-5-chlorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrClNS/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) |
InChI Key |
OFGVSRXQDBZYBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=S)N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-5-chlorobenzothioamide typically involves the bromination and chlorination of benzothioamide. One common method includes the reaction of 2-chlorobenzonitrile with a brominating reagent to form 2-Bromo-5-chlorobenzonitrile, which is then converted to this compound through further chemical reactions . Industrial production methods often involve the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst .
Chemical Reactions Analysis
2-Bromo-5-chlorobenzothioamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thioamide group can be oxidized to form sulfoxides or sulfones, and reduced to form amines.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include brominating agents, chlorinating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-5-chlorobenzothioamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chlorobenzothioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Comparison
Key Observations :
Key Observations :
- Halogen Synergy: The combination of Br and Cl in this compound may enhance cytotoxicity compared to mono-halogenated analogs (e.g., 5-Bromo-2-fluorobenzaldehyde) due to increased lipophilicity and target binding .
- Functional Group Impact : Thioamides exhibit unique enzyme inhibition profiles compared to amides or hydrazides. For example, methyl 2-acetamido-4-bromo-5-chlorobenzoate (amide derivative) shows anticancer activity via protein binding, while thioamides may act through redox modulation .
Key Observations :
- Substitution Reactions : The bromine atom in this compound is more reactive in nucleophilic substitutions compared to chlorine, enabling selective derivatization .
- Thioamide vs. Sulfonamide : Unlike sulfonamide derivatives (e.g., ), thioamides are less polar and more resistant to hydrolysis, broadening their stability in biological environments .
Biological Activity
2-Bromo-5-chlorobenzothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H5BrClN1OS
- Molecular Weight : 248.54 g/mol
- IUPAC Name : this compound
The presence of bromine and chlorine substituents on the benzene ring contributes to its reactivity and biological properties.
Research indicates that compounds containing thioamide groups often exhibit significant biological activities, including:
- Antimicrobial Activity : Thioamides have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of essential bacterial enzymes.
- Anticancer Properties : Some thioamide derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
Biological Activity Data
| Biological Activity | Target/Effect | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Cytotoxicity | B16-F10 melanoma | 25 | |
| Enzyme Inhibition | GSK-3β | 1.0 |
Case Studies
-
Antimicrobial Activity :
A study demonstrated that derivatives of benzothioamide, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. -
Cytotoxicity Against Cancer Cells :
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including melanoma (B16-F10) and breast cancer (MCF-7). The results indicated that the compound induced apoptosis in a dose-dependent manner, with notable IC50 values suggesting its potential as an anticancer agent. -
Enzyme Inhibition Studies :
The compound was evaluated for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a crucial target in cancer therapy. The IC50 value of 1.0 μM indicates a strong inhibitory effect, suggesting that this compound could play a role in therapeutic strategies targeting GSK-3β-related pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
